Precision Synthesis of 9-oxo-9H-xanthene-2-carboxylic acid
Precision Synthesis of 9-oxo-9H-xanthene-2-carboxylic acid
Executive Summary
Target Molecule: 9-oxo-9H-xanthene-2-carboxylic acid (CAS: 3840-06-6) Synonyms: Xanthone-2-carboxylic acid Molecular Formula: C₁₄H₈O₄ Significance: This moiety serves as a critical pharmacophore in medicinal chemistry, specifically as a scaffold for antiallergic agents (e.g., Xanoxic acid) and antitumor analogues related to 5,6-dimethylxanthenone-4-acetic acid (DMXAA).
This technical guide outlines a convergent, ester-directed synthetic route . Unlike older methods relying on harsh oxidation of methyl-xanthones or low-yielding direct carboxylations, this protocol utilizes a stepwise Ullmann ether synthesis followed by Friedel-Crafts cyclodehydration. This approach maximizes regioselectivity and purification efficiency.
Part 1: Retrosynthetic Analysis & Strategy
To ensure high fidelity in the synthesis, we employ a disconnection approach that isolates the ether linkage and the carbonyl bridge as the two key strategic bond formations.
Strategic Logic
-
C-O Bond Formation (Ether Linkage): The xanthone core is best accessed via a diaryl ether intermediate. Using an Ullmann-type coupling allows for the joining of two functionalized benzene rings under specific catalytic conditions.[1]
-
C-C Bond Formation (Ring Closure): The carbonyl bridge is formed via intramolecular Friedel-Crafts acylation. To prevent side reactions, the carboxylic acid on the "right-hand" ring is protected as a methyl ester during the coupling and cyclization phases.
Figure 1: Retrosynthetic disconnection map illustrating the convergent ester-directed route.
Part 2: Detailed Experimental Protocols
Phase 1: Ullmann Coupling
Objective: Synthesis of 2-(4-(methoxycarbonyl)phenoxy)benzoic acid. Mechanism: Copper-catalyzed nucleophilic aromatic substitution.
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
Methyl 4-hydroxybenzoate (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) - Base -
Copper powder or CuI (0.1 eq) - Catalyst
-
Solvent: DMF or DMAc (Dimethylacetamide)
Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser with 2-chlorobenzoic acid (15.6 g, 100 mmol), Methyl 4-hydroxybenzoate (16.7 g, 110 mmol), and
(34.5 g, 250 mmol). -
Solvation: Add DMF (150 mL). Degas the mixture with nitrogen for 15 minutes to prevent oxidative coupling side products.
-
Catalysis: Add Copper powder (0.64 g, 10 mmol).
-
Reaction: Heat the mixture to 140°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The limiting reagent (2-chlorobenzoic acid) should be consumed.
-
Workup:
-
Pour into ice-water (500 mL) and acidify to pH 2–3 using 2N HCl. Note: This precipitates the carboxylic acid intermediate.
-
Filter the solid and wash extensively with water to remove copper salts and DMF.
-
Purification: Recrystallize from Ethanol/Water to yield the diaryl ether acid.
Phase 2: Cyclodehydration
Objective: Ring closure to Methyl 9-oxo-9H-xanthene-2-carboxylate. Mechanism: Intramolecular Friedel-Crafts Acylation.[6]
Reagents:
-
Intermediate from Phase 1
-
Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt%
in methanesulfonic acid).
Protocol:
-
Setup: Place the diaryl ether acid (10 g) in a flask.
-
Acid Addition: Add PPA (100 g). Critical: Ensure the PPA is viscous but stirrable. If using Eaton's reagent, use 50 mL.
-
Cyclization: Heat to 100–110°C for 2–4 hours.
-
Observation: The mixture will turn deep yellow/orange, indicating xanthone formation.
-
-
Quenching: Cool to 60°C and carefully pour onto crushed ice (300 g) with vigorous stirring. The ester product will precipitate.
-
Isolation: Filter the solid. Wash with saturated
(to remove unreacted acid) and then water. -
Drying: Dry in a vacuum oven at 50°C.
Phase 3: Hydrolysis
Objective: Deprotection to yield 9-oxo-9H-xanthene-2-carboxylic acid.
Protocol:
-
Dissolution: Suspend the methyl ester (5 g) in a mixture of THF/MeOH (1:1, 50 mL).
-
Saponification: Add 2N NaOH (20 mL).
-
Reflux: Heat to reflux for 2 hours. The suspension should clear as the salt forms.
-
Precipitation: Evaporate organic solvents under reduced pressure. Dilute the aqueous residue with water (50 mL) and acidify with 6N HCl to pH 1.
-
Final Isolation: Filter the white/off-white precipitate. Recrystallize from Acetic Acid or DMF/Ethanol to obtain analytical grade crystals.
Part 3: Process Optimization & Troubleshooting
| Parameter | Optimal Condition | Risk/Failure Mode |
| Ullmann Temp | 130–140°C | <120°C: Incomplete reaction. >160°C: Decarboxylation of benzoic acid. |
| Catalyst | Cu powder or CuI | Cu(II) salts are less effective. Oxygen sensitivity requires inert atmosphere. |
| Cyclization Agent | PPA or Eaton's Reagent | |
| Purification | Acid-Base Extraction | Chromatography is rarely needed if acid-base workup is performed strictly. |
Part 4: Visualization of Reaction Pathway
Figure 2: Step-by-step reaction workflow from starting materials to final carboxylic acid.
Part 5: Analytical Profile (Expected Data)
To validate the synthesis, the following spectral characteristics should be observed:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 13.0–13.5 (br s, 1H, -COOH)
- 8.7–8.8 (d, 1H, H-1, meta coupling to H-3, deshielded by carbonyl)
- 8.2–8.3 (dd, 1H, H-8)
- 7.4–8.0 (m, remaining aromatic protons)
-
IR (KBr):
-
1690–1710 cm⁻¹ (Carboxylic Acid C=O)
-
1650–1660 cm⁻¹ (Xanthone Ketone C=O)
-
2500–3300 cm⁻¹ (Broad OH stretch)
-
-
Melting Point: >300°C (High melting point characteristic of planar xanthones).
References
-
Anschütz, R. , et al. (1925). Synthesis of xanthone carboxylic acids.[7][8]Berichte der deutschen chemischen Gesellschaft, 58, 1752. (Foundational synthesis).
-
Pfister, J. R. , et al. (1972). Synthesis and antiallergic activity of some mono- and disubstituted xanthone-2-carboxylic acids.Journal of Medicinal Chemistry, 15(10), 1032–1035. Link
- Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview.Current Medicinal Chemistry, 12(21), 2447-2479.
-
Grover, P. K. , Shah, G. D. , & Shah, R. C. (1955). Xanthones.[1][4][5][7][9][10][11] Part IV. A new synthesis of xanthones.[1][5][8][10]Journal of the Chemical Society, 3982-3985. (Ullmann/Cyclization methodology).[5][12]
-
PubChem. (n.d.). 9-oxo-9H-xanthene-2-carboxylic acid (CID 77693). National Center for Biotechnology Information. Link
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